N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:
- 3-(2-Fluorobenzyl) substituent: Provides steric and electronic modulation for target binding.
- Thioacetamide linker: Enhances metabolic stability and solubility compared to ether or amine linkers.
- N-(2,4-Dimethylphenyl) group: Likely contributes to hydrophobic interactions in biological systems.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-13-7-8-17(14(2)9-13)25-18(29)11-30-21-19-20(23-12-24-21)28(27-26-19)10-15-5-3-4-6-16(15)22/h3-9,12H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDHUSJUQTREK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS No. 863458-48-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C21H19FN6OS
- Molecular Weight : 422.5 g/mol
- Structure : The compound features a thioacetamide linkage and a triazolo-pyrimidine core, which are known to influence biological interactions.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 2-fluorobenzyl derivatives with thioacetamides and triazole derivatives. The structural complexity allows for diverse interactions with biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines:
Other Biological Activities
In addition to anticancer properties, related compounds have demonstrated:
- Antibacterial Activity : Some derivatives have shown good antibacterial effects against pathogenic bacteria compared to standard treatments like chloramphenicol .
- Cytotoxicity : The cytotoxic effects are often evaluated using human malignant cell lines such as Bel-7402 and others, where variations in structure can significantly affect potency .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antiproliferative Effects :
- Inhibition Studies :
Data Summary Table
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Substituent Effects: The 2-fluorobenzyl group in the target compound may enhance target affinity and metabolic stability compared to non-halogenated (e.g., benzyl in 7d) or chloro-substituted (e.g., 20) analogs due to fluorine’s electronegativity and small atomic radius .
- Physicochemical Properties :
Pharmacological Implications
- Selectivity : The 2-fluorobenzyl group may confer selectivity over kinases inhibited by chlorobenzyl analogs (e.g., 20 ), as seen in other fluorinated kinase inhibitors .
- Dual Inhibition Potential: Compounds like 9d and 9e demonstrate that triazolopyrimidines can target multiple epigenetic regulators (EZH2/HDACs). The target compound’s acetamide group could be optimized for similar dual activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
